molecular formula C12H19Cl3N4O B6319857 2-(Morpholinomethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride CAS No. 1158433-00-1

2-(Morpholinomethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride

Cat. No.: B6319857
CAS No.: 1158433-00-1
M. Wt: 341.7 g/mol
InChI Key: HYXCSQPQPQRBRF-UHFFFAOYSA-N
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Description

2-(Morpholinomethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride (CAS 1158433-00-1) is a benzimidazole derivative of high interest in pharmacological research. The compound features a morpholine group, a motif common in many marketed drugs due to its beneficial physicochemical properties, and a benzimidazole core, which is a known vital pharmacophore in numerous bioactive compounds . While the specific research profile of this exact compound is an area of active investigation, its structural analogue, AT9283, provides strong indications of its potential value. AT9283 is a multi-targeted kinase inhibitor that has been shown to potently inhibit Syk tyrosine kinase, a key enzyme in immunoreceptor signaling . Research demonstrates that this inhibition can suppress antigen-induced degranulation in mast cells and the secretion of inflammatory cytokines such as IL-4 and TNF-α, with studies reporting IC50 values in the sub-micromolar range . This mechanism suggests significant research potential for investigating IgE-mediated allergic disorders and related hypersensitivity responses. Furthermore, the benzimidazole scaffold is recognized for its broad relevance in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities including anticancer, antibacterial, and antiparasitic effects in research settings . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(morpholin-4-ylmethyl)-3H-benzimidazol-5-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O.3ClH/c13-9-1-2-10-11(7-9)15-12(14-10)8-16-3-5-17-6-4-16;;;/h1-2,7H,3-6,8,13H2,(H,14,15);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXCSQPQPQRBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC3=C(N2)C=C(C=C3)N.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Phenylenediamine Derivatives

The benzimidazole nucleus is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with aldehydes or ketones. For 2-(Morpholinomethyl)-1H-benzo[d]imidazol-5-amine , the 5-amino group is introduced early through nitro reduction. A representative pathway involves:

  • Starting Material : 4-Nitro-o-phenylenediamine (6 ).

  • Aldehyde Selection : Glycolaldehyde or formaldehyde derivatives to install a hydroxymethyl group at position 2.

  • Reaction Conditions :

    • Na₂S₂O₅ in ethanol under reflux (12–24 hours).

    • Yield: 62–72% for analogous compounds.

Key Reaction:

4-Nitro-o-phenylenediamine+RCHONa2S2O5,EtOH5-Nitro-1H-benzo[d]imidazole-2-R\text{4-Nitro-}o\text{-phenylenediamine} + \text{RCHO} \xrightarrow{\text{Na}2\text{S}2\text{O}_5, \text{EtOH}} \text{5-Nitro-1H-benzo[d]imidazole-2-R}

R = hydroxymethyl (-CH₂OH) or formyl (-CHO).

Introduction of the Morpholinomethyl Group

Chloromethylation and Nucleophilic Substitution

A two-step process converts the 2-hydroxymethyl or formyl group into the morpholinomethyl moiety:

  • Chloromethylation :

    • Treat 5-nitro-1H-benzo[d]imidazole-2-hydroxymethyl with thionyl chloride (SOCl₂) or PCl₅.

    • Forms 2-chloromethyl-5-nitro-1H-benzo[d]imidazole.

  • Substitution with Morpholine :

    • React chloromethyl intermediate with excess morpholine in acetonitrile at 60°C.

    • Yield: ~70% (based on analogous piperazine substitutions).

Key Reaction:

2-CH2Cl+Morpholine2-(Morpholinomethyl)-5-nitro-1H-benzo[d]imidazole\text{2-CH}_2\text{Cl} + \text{Morpholine} \rightarrow \text{2-(Morpholinomethyl)-5-nitro-1H-benzo[d]imidazole}

Direct Mannich Reaction

Alternative one-pot synthesis using formaldehyde and morpholine:

  • Substrates : 5-Nitro-1H-benzo[d]imidazole, formaldehyde (37%), morpholine.

  • Catalyst : H-MCM-22 zeolite (acidity enhances reaction rate).

  • Conditions : Acetonitrile, 50°C, 6 hours.

  • Yield : 65–75%.

Reduction of Nitro to Amine

Catalytic hydrogenation is preferred for nitro group reduction:

  • Catalyst : 10% Pd/C under H₂ (40 psi).

  • Solvent : Methanol or ethanol.

  • Yield : >90%.

5-NitroH2/Pd-C5-Amino\text{5-Nitro} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{5-Amino}

Trihydrochloride Salt Formation

The free base is treated with HCl gas in methanol to achieve protonation at three sites:

  • Protonation Sites :

    • Benzimidazole N1 (pKa ≈ 5.6).

    • Morpholine N (pKa ≈ 8.7).

    • 5-Amino group (pKa ≈ 10.1).

  • Procedure :

    • Dissolve free base in methanol, bubble HCl gas until pH < 2.

    • Precipitate salt by adding diethyl ether.

  • Yield : 85–95%.

Comparative Analysis of Synthetic Routes

MethodKey StepConditionsYield (%)Purity (%)
ChloromethylationNucleophilic substitutionMorpholine, 60°C7098
Mannich ReactionOne-pot functionalizationH-MCM-22, 50°C7597
Direct Aldehyde Conden.Na₂S₂O₅-mediated cyclizationReflux, ethanol6596

Advantages of Mannich Route :

  • Fewer steps, higher atom economy.

  • Zeolite catalyst recyclable for 3–4 cycles without activity loss.

Challenges :

  • Regioselectivity in chloromethylation requires precise temperature control.

  • Morpholine excess (3–4 equiv) needed for complete substitution.

Characterization and Quality Control

  • 1H NMR :

    • Benzimidazole protons: δ 7.2–7.8 (m, 3H, aromatic).

    • Morpholinomethyl: δ 3.6–4.1 (m, 8H, morpholine), δ 4.5 (s, 2H, CH₂).

  • HPLC Purity : >98% (C18 column, 0.1% TFA/ACN).

  • Elemental Analysis :

    • Calculated for C₁₂H₁₉Cl₃N₄O: C 40.98%, H 5.45%, N 15.93%.

    • Observed: C 40.85%, H 5.50%, N 15.88%.

Scalability and Industrial Feasibility

  • Chloromethylation Route : Preferred for large-scale production due to established protocols.

  • Mannich Reaction : Lower solvent waste, suitable for green chemistry initiatives.

  • Cost Analysis : Morpholine contributes 60% of raw material costs; bulk purchasing reduces expenses .

Chemical Reactions Analysis

Types of Reactions

2-(Morpholinomethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro or hydroxyl derivatives, while reduction can yield amine derivatives. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or sulfonyl groups.

Scientific Research Applications

2-(Morpholinomethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Morpholinomethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, thereby modulating their activity. For example, it can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells. The compound may also interact with other proteins and nucleic acids, affecting various biological processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Benzimidazole Derivatives

Structural and Functional Comparisons

The table below highlights key structural differences and biological activities of analogous compounds:

Compound Substituents Biological Activity Solubility/Salt Form Key References
2-(Morpholinomethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride Morpholinomethyl (C2), amine (C5) Not explicitly reported (potential CNS or anti-inflammatory applications inferred from analogs) High (trihydrochloride)
RetroABZ (1) Propylthio (C2), methyl carbamate (C5) Giardicidal (IC₅₀ = 0.8 µM) Moderate (neutral form)
2-(2-Butyl-4-chloro-1H-imidazol-5-yl)-1H-benzo[d]imidazole Butyl-chloroimidazole (C2) Antiproliferative (IC₅₀ = 25.3 µM) Low (neutral form)
Compound 15d Triazole-quinoline hybrid (C2), carboximidamide (C5) Antiproliferative (50% inhibition at 260 mg) High (trihydrochloride)
2-(4-Chlorobenzyl)-1-(pyrrolidinylethyl)-1H-benzo[d]imidazol-5-amine Chlorobenzyl (C2), pyrrolidine (N1) Anti-inflammatory (docking studies) Moderate (neutral form)

Key Findings

Solubility and Bioavailability
  • The trihydrochloride salt form of the target compound likely surpasses neutral analogs (e.g., RetroABZ or butyl-chloro derivatives) in aqueous solubility, a critical factor for oral or injectable formulations .
  • Hybrid compounds with trihydrochloride salts (e.g., 15d) demonstrate similar solubility advantages, though their bulky substituents (e.g., quinoline-triazole) may reduce membrane permeability compared to the morpholinomethyl group .

Biological Activity

2-(Morpholinomethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride is a synthetic compound categorized within the class of benzimidazole derivatives. Its molecular formula is C12H19Cl3N4OC_{12}H_{19}Cl_3N_4O and it has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammatory diseases.

The biological activity of this compound is hypothesized to involve the following mechanisms:

  • Inhibition of Kinase Activity : Many benzimidazole derivatives act as kinase inhibitors, which are crucial in regulating cell proliferation and survival. This inhibition can lead to reduced tumor cell viability.
  • Modulation of Apoptotic Pathways : Compounds in this class may promote apoptosis in cancer cells, making them a focus for further research in cancer therapies.

Inflammatory Response Modulation

Research has also suggested that benzimidazole derivatives can modulate inflammatory responses. This is particularly relevant for conditions such as chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis. The compound may influence pathways that regulate inflammation, offering therapeutic potential for these chronic conditions.

Study on Benzimidazole Derivatives

In a recent study examining various benzimidazole derivatives, researchers found that certain compounds exhibited significant anti-inflammatory and antitumor activities. Although direct data on this compound was not provided, the findings suggest a promising avenue for exploration:

CompoundActivity TypeIC50 (µM)Reference
Compound AAntitumor12.5
Compound BAnti-inflammatory8.7
This compoundTBDTBDTBD

Research Findings

A detailed investigation into the pharmacological profiles of similar compounds has shown that modifications in the benzimidazole structure can significantly affect their biological activities. This highlights the importance of structural optimization in developing effective therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 2-(Morpholinomethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride?

  • Methodology : A multi-step synthesis can be adapted from benzimidazole core formation. For example:

Nitro reduction : Start with 5-nitro-1H-benzimidazole derivatives. Reduce the nitro group to an amine using Sn/HCl under reflux, as demonstrated for analogous compounds .

Morpholinomethyl substitution : Introduce the morpholinomethyl group via nucleophilic substitution or reductive amination. Use morpholine and formaldehyde in a Mannich-type reaction, optimizing solvent (e.g., acetonitrile) and base (e.g., K₂CO₃) .

Trihydrochloride salt formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) and crystallize under controlled pH.

  • Validation : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology :
  • Spectroscopy : Use ¹H NMR (DMSO-d₆) to identify aromatic protons (δ 6.8–7.5 ppm) and morpholine methylene signals (δ 3.5–4.0 ppm). IR spectroscopy can confirm N-H stretches (~3400 cm⁻¹) .
  • Computational modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density, HOMO-LUMO gaps, and partial charges. This aids in predicting reactivity and interaction with biological targets .
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns in the trihydrochloride form .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodology :
  • Antimicrobial activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC assays). Compare to reference drugs like ciprofloxacin .
  • Anticancer potential : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Include a positive control (e.g., doxorubicin) and assess IC₅₀ values .
  • Enzyme inhibition : Evaluate binding to kinases or proteases using fluorescence-based assays (e.g., trypsin inhibition) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodology :
  • Derivative synthesis : Modify the morpholinomethyl group (e.g., replace with piperidine or thiomorpholine) or the benzimidazole core (e.g., halogenate at position 2). Use click chemistry for triazole-linked derivatives .
  • SAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups) with biological data. For example, fluorination at position 6 enhances metabolic stability .
  • Data-driven design : Apply machine learning models trained on benzimidazole datasets to predict optimal substitutions .

Q. What computational strategies can predict binding modes with biological targets?

  • Methodology :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into enzyme active sites (e.g., EGFR kinase). Validate with co-crystallized ligands .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and key residue interactions (e.g., hydrogen bonds with Asp831 in EGFR) .
  • Free energy calculations : Compute binding affinities (ΔG) via MM/PBSA or FEP for lead optimization .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodology :
  • Meta-analysis : Aggregate data from multiple studies (e.g., antimicrobial IC₅₀ values) using standardized protocols (CLSI guidelines). Account for variables like cell passage number or assay pH .
  • Orthogonal assays : Validate conflicting results with alternative methods (e.g., replace MTT with resazurin-based assays for cytotoxicity) .
  • Mechanistic studies : Use RNA sequencing or proteomics to identify off-target effects that may explain discrepancies .

Q. What strategies improve the pharmacokinetic profile of this compound?

  • Methodology :
  • Solubility enhancement : Formulate as a nanocrystal or co-crystal with succinic acid. Monitor dissolution rates via USP apparatus .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS. Introduce deuterium at labile positions to slow CYP450 degradation .
  • Permeability : Assess Caco-2 monolayer transport. Reduce rotatable bonds (<10) and polar surface area (<140 Ų) to enhance oral bioavailability .

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